N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as 3-chlorophenylthiourea and 1,3-dibromopropane, under basic conditions.
Introduction of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced via a Mannich reaction, where formaldehyde, dimethylamine, and the thiazepane ring precursor are reacted together.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiazepane ring to a thiazolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-3-[(methylamino)methyl]-1,4-thiazepane-4-carboxamide: Similar structure but with a methylamino group instead of a dimethylamino group.
N-(3-Chlorophenyl)-3-[(ethylamino)methyl]-1,4-thiazepane-4-carboxamide: Similar structure but with an ethylamino group instead of a dimethylamino group.
N-(3-Chlorophenyl)-3-[(propylamino)methyl]-1,4-thiazepane-4-carboxamide: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
N-(3-Chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide is unique due to the presence of the dimethylaminomethyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This compound’s specific combination of functional groups and ring structure distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3OS/c1-18(2)10-14-11-21-8-4-7-19(14)15(20)17-13-6-3-5-12(16)9-13/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUDKPUDZYGYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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